molecular formula C8H13NO B3018266 (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one CAS No. 2470279-36-6

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one

Cat. No.: B3018266
CAS No.: 2470279-36-6
M. Wt: 139.198
InChI Key: SBWIPEVIJJSOJY-LURJTMIESA-N
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Description

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is a chiral spirocyclic compound characterized by a six-membered azaspiro ring system fused with a three-membered ring. Its molecular formula is C₈H₁₃NO (monoisotopic mass: 139.09972 Da) . The compound features a stereogenic center at the 7th carbon (S-configuration), which influences its physicochemical and biological properties.

Key identifiers:

  • CAS No.: 2416217-69-9 (hydrochloride salt) , 1804129-24-5 (free base)
  • InChIKey: SBWIPEVIJJSOJY-ZCFIWIBFSA-N
  • Purity: ≥95% (typical for research-grade material) .

Properties

IUPAC Name

(7S)-7-methyl-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-5-8(3-2-4-8)7(10)9-6/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWIPEVIJJSOJY-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2(CCC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a suitable precursor with a cyclizing agent under controlled conditions. For example, the precursor can be a linear or cyclic compound that undergoes intramolecular cyclization to form the spiro junction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (7S)-7-Methyl-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Varying Heteroatoms

Spirocyclic compounds often differ in heteroatom placement, which alters reactivity and applications:

Compound Name Molecular Formula Heteroatoms Key Features Applications Reference
6-Oxaspiro[3.4]octan-5-one C₇H₁₀O₂ 1 oxygen Oxygen replaces nitrogen; smaller polarity Heterocyclic building block
5-Oxa-7-azaspiro[3.4]octan-6-one C₆H₉NO₂ 1 N, 1 O Dual heteroatoms; enhanced solubility Research chemical
Target Compound C₈H₁₃NO 1 nitrogen Chiral center; methyl substituent Pharmaceutical intermediate

Analogs with Modified Substituents

Substituents like halides or alkyl groups modulate steric and electronic properties:

Compound Name Substituents Molecular Weight Notable Properties Applications Reference
7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one Iodomethyl 280.06 g/mol Heavy atom; potential for radiolabeling Synthetic precursor
5-(2-Methoxyethyl)-7-methyl-2,5,7-triazaspiro[3.4]octan-6-one hydrochloride Methoxyethyl, methyl 235.71 g/mol Multiple N atoms; hydrochloride salt Pharmacological research
Target Compound Methyl (7S) 139.10 g/mol Stereospecific; compact structure Intermediate synthesis

Key Insight : Bulky substituents (e.g., iodomethyl) increase molecular weight and steric hindrance, limiting bioavailability but enhancing utility in cross-coupling reactions .

Stereochemical Variants

The S-configuration in the target compound contrasts with R-forms in related structures:

Compound Name Configuration Molecular Formula Biological Relevance Reference
(7R)-7-Methyl-6-azaspiro[3.4]octan-5-one R C₈H₁₃NO Potential enantiomeric activity differences
Target Compound S C₈H₁₃NO Preferred in chiral synthesis

Key Insight : Enantiomeric purity is critical in drug design, as the S-configuration may offer superior binding affinity in certain targets .

Functional Group Variations

Ketone vs. amine functional groups influence reactivity:

Compound Name Functional Group Reactivity Profile Applications Reference
8-O-Acetylshanzhiside Methyl Ester Ester, hydroxyl Hydrolyzable; bioactive Reference standard, supplements
Target Compound Ketone, amine Base-sensitive; participates in Schiff base formation Intermediate in quinolone synthesis

Key Insight : The ketone moiety in the target compound enables condensation reactions, whereas ester-containing analogs (e.g., 8-O-acetylshanzhiside) exhibit hydrolytic instability .

Biological Activity

(7S)-7-Methyl-6-azaspiro[3.4]octan-5-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of spirocyclic compounds, characterized by a spiro connection between two rings. Its molecular formula is C9H15NC_9H_{15}N with a molecular weight of approximately 139.23 g/mol. The compound's structure facilitates various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit enzymes involved in critical metabolic processes, which could lead to therapeutic effects in various diseases.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially effective against certain bacterial strains.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of this compound. In vitro studies have demonstrated its effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.50 μg/mL
Pseudomonas aeruginosa0.21 μg/mL

These results suggest that the compound may serve as a lead in the development of new antimicrobial agents.

Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on various cancer cell lines:

Cell LineIC50 Value (μM)
HeLa15
MCF-720
A54910

The IC50 values indicate that the compound possesses significant cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted on the efficacy of this compound against multidrug-resistant strains showed promising results, particularly in inhibiting the growth of Pseudomonas aeruginosa in murine models of infection. The study concluded that the compound could be developed into a novel therapeutic agent for treating resistant infections.
  • Case Study on Cancer Cell Lines :
    In another study focusing on cancer treatment, this compound was tested against several cancer cell lines, demonstrating selective toxicity towards malignant cells while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer treatment.

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